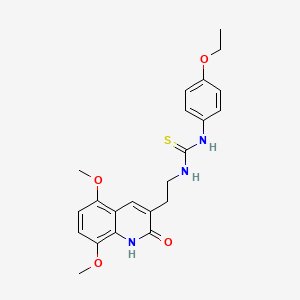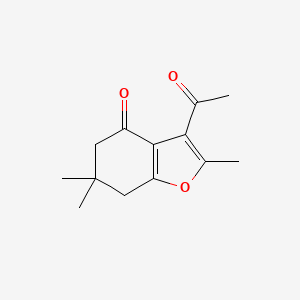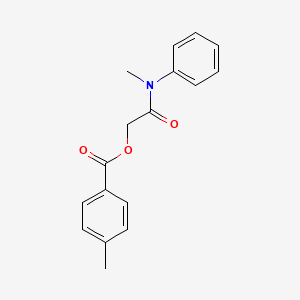
Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate, also known as TBFP, is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate has been found to exhibit significant antitumor activity, making it a promising candidate for the development of new cancer drugs. In organic synthesis, Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate has been used as a chiral building block for the synthesis of complex molecules. In materials science, Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.
Mechanism of Action
The mechanism of action of Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of tumor cell proliferation through the induction of apoptosis. Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate has been found to exhibit significant antitumor activity in vitro and in vivo, with IC50 values ranging from 0.5 to 5 μM. Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new cancer drugs. In addition, Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate has been found to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate is also relatively expensive and may not be readily available in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate, including the development of new cancer drugs based on its antitumor activity, the synthesis of new chiral building blocks for organic synthesis, and the development of new MOFs for gas storage, catalysis, and drug delivery. In addition, further studies are needed to fully understand the mechanism of action of Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate is a promising chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate and its potential applications in the development of new cancer drugs, organic synthesis, materials science, and the treatment of inflammatory diseases.
Synthesis Methods
Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate can be synthesized through a multistep reaction process that involves the reaction of piperidine with tert-butyl acrylate, followed by oxidation and hydrolysis. This process yields Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate as a white crystalline solid with a purity of over 95%.
properties
IUPAC Name |
tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-8-14(11-16)9-6-7-10-15(14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKSSLYBZXPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1(CC=C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2884029.png)
![3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2884031.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2884035.png)
![N-(furan-2-ylmethyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2884036.png)

![2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2884039.png)

![N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2884043.png)

![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)


![Pyridin-2-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2884050.png)